Dichomitin B

CAS No.:

Cat. No.: VC1856480

Molecular Formula: C15H26O3

Molecular Weight: 254.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H26O3 |

|---|---|

| Molecular Weight | 254.36 g/mol |

| IUPAC Name | (1S,1aR,4R,4aR,5R,7R,7aS,7bS)-1-(hydroxymethyl)-1,4,7-trimethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,5-diol |

| Standard InChI | InChI=1S/C15H26O3/c1-8-6-10(17)13-11(8)12-9(14(12,2)7-16)4-5-15(13,3)18/h8-13,16-18H,4-7H2,1-3H3/t8-,9-,10-,11+,12-,13+,14+,15-/m1/s1 |

| Standard InChI Key | DDVAVJSIHXELQF-WHNZPNJCSA-N |

| Isomeric SMILES | C[C@@H]1C[C@H]([C@H]2[C@@H]1[C@H]3[C@H]([C@]3(C)CO)CC[C@@]2(C)O)O |

| Canonical SMILES | CC1CC(C2C1C3C(C3(C)CO)CCC2(C)O)O |

Introduction

Chemical Properties and Structural Characteristics

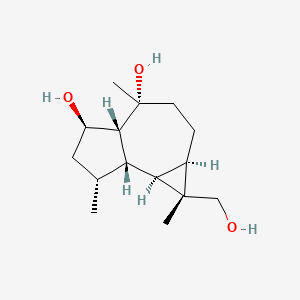

Dichomitin B is characterized by a molecular formula of C15H26O3 with a molecular weight of 254.3700 Da and an accurate mass of 254.1882 Da . The compound features a complex three-dimensional structure with multiple stereocenters, as indicated by its SMILES notation: C[C@@H]1CC@HO . This notation reveals the presence of three hydroxyl groups and a complex carbon skeleton typical of sesquiterpenes.

The structural identification of Dichomitin B is supported by its unique InChIKey (DDVAVJSIHXELQF-WHNZPNJCSA-N) and full InChI notation (InChI=1S/C15H26O3/c1-8-6-10(17)13-11(8)12-9(14(12,2)7-16)4-5-15(13,3)18/h8-13,16-18H,4-7H2,1-3H3/t8-,9-,10-,11+,12-,13+,14+,15-/m1/s1) . These identifiers provide a standardized representation of the compound's structure that facilitates its recognition across chemical databases and literature.

Physicochemical Properties

The physicochemical properties of Dichomitin B are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C15H26O3 |

| Molecular Weight (Da) | 254.3700 |

| Accurate Mass (Da) | 254.1882 |

| Natural Product Atlas ID | NPA014546 |

| Cluster ID | 721 |

| Node ID | 28 |

| InChIKey | DDVAVJSIHXELQF-WHNZPNJCSA-N |

Biological Source and Isolation

Origin Organism

Dichomitin B was originally isolated from the mycelial cultures of Dichomitus squalens, a white-rot fungus belonging to the phylum Basidiomycota . This fungus is known for producing a variety of bioactive secondary metabolites, including sesquiterpenes and other compounds with potential pharmaceutical applications.

| Classification | Taxonomy |

|---|---|

| Kingdom | Fungi |

| Phylum | Basidiomycota |

| Genus | Dichomitus |

| Species | squalens |

| Organism Type | Fungus |

Research Status and Future Perspectives

The research on Dichomitin B appears to be in its nascent stages, with limited information available beyond its initial isolation and structural characterization. This presents numerous opportunities for further investigation in several key areas:

Future Research Directions

Several promising avenues for future research on Dichomitin B include:

-

Comprehensive structure-activity relationship studies to understand the biological significance of its specific molecular features

-

Detailed investigation of its biosynthetic pathway in Dichomitus squalens, potentially leading to biotechnological production methods

-

Exploration of its ecological role in the producing organism

-

Development of synthetic or semi-synthetic routes to produce Dichomitin B or structural analogs with enhanced biological properties

-

Systematic screening for biological activities against various targets, including pathogenic microorganisms, cancer cell lines, and inflammatory mediators

Such investigations would significantly enhance our understanding of this interesting fungal metabolite and potentially uncover valuable applications in medicine, agriculture, or other fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume